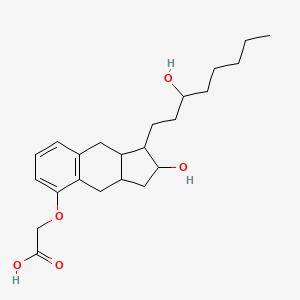
Viveta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium metavanadate, with the chemical formula KVO₃, is an inorganic compound that appears as a colorless to light green crystalline solid. It is denser than water and is known for its solubility in water. This compound is widely used in various industrial applications, including as a catalyst, mordant, and in the manufacture of dyes, inks, and laundry compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium metavanadate can be synthesized through several methods:
Ammonium Metavanadate Route: Dissolving ammonium metavanadate in water and adding potassium hydroxide. The solution is then heated to remove ammonia, and the final pH is adjusted to 8-10.
Potassium Carbonate Route: Potassium carbonate or potassium bicarbonate is dissolved in water, and vanadium pentoxide is added.
Calcium Vanadate Route: Calcium vanadate is precipitated by adding calcium chloride to a vanadium leachate.
Industrial Production Methods: Industrial production of potassium metavanadate often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process typically includes steps such as dissolution, heating, crystallization, and filtration to obtain high-purity potassium metavanadate .
Chemical Reactions Analysis
Types of Reactions: Potassium metavanadate undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent and can react with reducing agents.
Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: Potassium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents such as hydrogen gas or metal hydrides.
Reduction Reactions: Often carried out using strong reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Involve the use of metal salts or complexing agents under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Vanadium pentoxide (V₂O₅) and other higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution Products: Various metal vanadates depending on the substituting metal ion.
Scientific Research Applications
Potassium metavanadate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium metavanadate involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular proteins, leading to alterations in their activity. In biological systems, potassium metavanadate has been shown to mimic the effects of insulin by activating insulin signaling pathways, which can improve glucose metabolism and reduce blood sugar levels . The compound’s interaction with cellular proteins and enzymes is believed to be mediated through its ability to undergo redox reactions, thereby influencing cellular processes .
Comparison with Similar Compounds
Sodium Metavanadate (NaVO₃): Similar in structure and properties, used in similar applications such as catalysis and industrial processes.
Ammonium Metavanadate (NH₄VO₃): Another vanadium compound with similar uses, particularly in analytical chemistry and as a precursor for other vanadium compounds.
Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and in various biochemical applications.
Uniqueness of Potassium Metavanadate: Potassium metavanadate is unique due to its specific solubility properties and its effectiveness as a catalyst in certain reactions. Its ability to act as an oxidizing agent and its applications in diverse fields such as medicine, industry, and research make it a valuable compound .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27) |
InChI Key |
PAJMKGZZBBTTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














